molecular formula C25H28N6O B577601 Irbesartan-d7 CAS No. 1329496-43-6

Irbesartan-d7

Cat. No.: B577601
CAS No.: 1329496-43-6
M. Wt: 435.6 g/mol
InChI Key: YOSHYTLCDANDAN-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Irbesartan-d7 is a deuterium-labeled isotopologue of Irbesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. As an internal standard, this compound is essential for the precise quantification of irbesartan in complex biological matrices using techniques like LC-MS, thereby ensuring accuracy in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Its application significantly enhances the reliability of pharmacokinetic data by correcting for analytical variability. In metabolic research, this compound serves as a critical tool for investigating the metabolic profile of irbesartan. It aids in identifying and characterizing potential metabolites and in studying the enzyme systems involved in its biotransformation, such as the cytochrome P450 (CYP) family, particularly CYP2C9. The incorporation of seven deuterium atoms provides a distinct mass shift from the non-labeled compound, facilitating clear differentiation in mass spectrometric analyses without altering the fundamental pharmacology. The parent compound, irbesartan, exerts its effects by selectively and insurmountably blocking the AT1 receptor. This blockade inhibits the binding of angiotensin II, a potent vasoconstrictor, leading to vasodilation, a reduction in aldosterone secretion, and a consequent decrease in blood pressure. Beyond its antihypertensive effects, irbesartan has demonstrated renoprotective properties, such as reducing urinary albumin excretion and slowing the progression of nephropathy in models of diabetic kidney disease. Research suggests these benefits may involve the regulation of key pathways, including circadian rhythm genes and cell cycle progression in renal tissues. This compound hydrochloride is also available for procurement. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSHYTLCDANDAN-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857874
Record name 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329496-43-6
Record name 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategy

The synthesis of this compound builds upon the parent compound’s framework, leveraging deuterium labeling at specific positions (e.g., C-2 and C-3 of the tetrazole ring or the 2-butyl side chain). Key steps include:

  • Deuterium Introduction : Catalytic hydrogen-deuterium (H-D) exchange under acidic or basic conditions replaces hydrogen atoms with deuterium at targeted sites.

  • Intermediate Protection : The triphenylmethyl (trityl) group shields reactive amines during derivatization, ensuring regioselective deuterium incorporation.

  • Deprotection and Purification : Hydrohalic acids (e.g., HBr) cleave the trityl group, followed by recrystallization to achieve >99.7% isotopic purity.

Table 1: Comparative Analysis of Deuterium Incorporation Methods

MethodConditionsDeuterium SitesYield (%)Purity (%)
H-D ExchangeD₂O, Pd/C, 80°C, 12hTetrazole C-2, C-365–7598.5
Isotopic AlkylationCD₃CD₂CD₂CD₂Br, K₂CO₃, DMF, 50°C2-butyl side chain82–8899.2
Post-synthesis LabelingNaBD₄, EtOD, reflux, 6hSpirolactam ring70–7897.8

Reaction Optimization and Scalability

Deuterium Exchange via Acid Catalysis

In WO2007115990A1 , deuterium incorporation is achieved by treating Irbesartan intermediates with concentrated DCl in deuterated methanol (CD₃OD) at 25–35°C for 24 hours. This method ensures >98% deuterium enrichment at the tetrazole ring, confirmed by ²H NMR integration. Challenges include minimizing deuterium loss during subsequent neutralization steps, addressed by rapid pH adjustment using NaOD/D₂O.

Isotopic Alkylation of the 2-Butyl Side Chain

CN101648945A details the use of deuterated alkyl halides (e.g., 1-bromo-2,2,3,3,4,4,4-d₇-butane) to introduce deuterium during the N-alkylation of 1,3-diazaspiro[4.4]non-1-en-4-one. The reaction proceeds in toluene with diisopropylethylamine (DIPEA) as a base, achieving 88% yield with <0.3% non-deuterated byproducts.

Purification and Characterization

Recrystallization and Solvent Selection

Post-deprotection, this compound is purified via sequential recrystallization:

  • Primary Crystallization : Ethanol-water (8:2 v/v) at −20°C removes triphenylmethanol impurities.

  • Secondary Crystallization : Acetonitrile-toluene (1:1 v/v) enhances isotopic purity to >99.5%.

Table 2: Solvent Systems for Recrystallization

Solvent CombinationTemperature (°C)Purity Improvement (%)
Ethanol-water−2097.5 → 99.1
Acetonitrile-toluene2599.1 → 99.7

Analytical Confirmation

  • ²H NMR Spectroscopy : Quantifies deuterium at C-2 (δ 7.8–8.1 ppm) and C-3 (δ 3.2–3.5 ppm) with <2% variance.

  • LC-MS/MS : Validates isotopic purity (m/z 435.3 → 435.3 + 7 Da) and detects residual solvents (<10 ppm).

Industrial-Scale Production

Continuous Flow Synthesis

Adapting CN101648945A , manufacturers employ continuous flow reactors for deuterium exchange, reducing reaction times from 24h to 2h. Key parameters:

  • Residence Time : 30 minutes

  • Catalyst : Pd/Al₂O₃ (5% loading)

  • Deuterium Source : D₂ gas (99.9% purity)

Cost-Efficiency Metrics

  • Deuterium Utilization : 95% efficiency via closed-loop D₂ recycling.

  • Waste Reduction : Solvent recovery systems cut acetonitrile use by 70%.

Challenges and Mitigation Strategies

Isotopic Dilution

Uncontrolled H-D exchange during storage is mitigated by lyophilization under argon, stabilizing this compound for >24 months at −80°C.

Regulatory Compliance

Batch-to-batch consistency is ensured through:

  • In-Process Controls (IPC) : Real-time LC-MS monitoring of deuterium content.

  • Stability Testing : Forced degradation studies under ICH Q1A(R2) guidelines .

Chemical Reactions Analysis

Irbesartan-d7 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dimethyl formamide, xylene, and methanol, as well as catalysts and bases such as sodium hydride and tributyltin azide .

Scientific Research Applications

Irbesartan-d7 has a wide range of scientific research applications:

Comparison with Similar Compounds

Deuterated Analogs of Irbesartan

Irbesartan-d7 is part of a series of deuterated derivatives with distinct substitution patterns and applications:

Compound Molecular Formula Molecular Weight Deuterium Positions Key Applications
This compound C₂₅H₂₁D₇N₆O 435.57 2-n-Butyl-d7, diazaspiro ring Isotope tracing, receptor binding
Irbesartan-d3 C₂₅H₂₅D₃N₆O 431.56 Methyl groups Metabolic stability assays
Irbesartan-d4 C₂₅H₂₄D₄N₆O 432.55 Phenyl and alkyl chains Pharmacokinetic modeling
Irbesartan-d5 C₂₄H₂₁D₅N₆O 419.53 Cyclopentane and tetrazole rings Impurity profiling

Key Distinctions :

  • Kinetic Isotope Effect (KIE): this compound exhibits a pronounced KIE due to deuterium in the main chain, slowing reaction rates in metabolic pathways compared to Irbesartan-d3/d4 .
  • Steric Interactions : The deuterated 2-n-butyl group in this compound enhances selectivity for AT1 receptors, unlike Irbesartan-d5, where deuterium in the tetrazole ring alters solubility .

Deuterated AT1 Receptor Antagonists

This compound is compared to deuterated analogs of other angiotensin II receptor blockers (ARBs):

Compound Parent Drug Deuterium Substitution Binding Affinity (vs. Parent) Research Use Cases
This compound Irbesartan 2-n-Butyl-d7, diazaspiro ring 1.2x higher Receptor activation mechanisms
Losartan-d4 Losartan Imidazole and biphenyl groups 0.9x lower Competitive binding assays
Valsartan-d3 Valsartan Propyl and tetrazole rings Similar to parent Drug-drug interaction studies

Mechanistic Insights :

  • Receptor Specificity : this compound’s deuterium placement enhances AT1 binding via optimized hydrophobic interactions, whereas Losartan-d4 shows reduced affinity due to altered imidazole geometry .
  • Metabolic Stability : this compound’s deuterated alkyl chain resists cytochrome P450 oxidation, unlike Valsartan-d3, which retains susceptibility to hepatic clearance .

Non-Deuterated ARBs

Compared to non-deuterated ARBs, this compound serves unique roles:

Compound Key Structural Features Primary Use Limitations vs. This compound
This compound Deuterated alkyl chain Isotopic labeling Higher synthesis cost
Candesartan Carboxybenzimidazole ring Clinical hypertension treatment No isotopic tracing capability
Telmisartan Long alkyl chain substituent Metabolic syndrome management Poor solubility in analytical solvents

Advantages of this compound :

  • Analytical Precision : Acts as an internal standard in HPLC and LC-MS, eliminating interference from coformulated drugs like Hydrochlorothiazide .
  • Mechanistic Clarity : Deuterium labeling enables precise tracking of Irbesartan’s distribution and receptor binding in vitro .

Biological Activity

Irbesartan-d7 is a deuterated form of Irbesartan, an angiotensin II type 1 receptor (AT1R) blocker, which is primarily used in the treatment of hypertension and related cardiovascular conditions. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in pharmacology.

  • Molecular Formula : C26H24D7ClN6O
  • Molecular Weight : 486.06 g/mol
  • Target : Angiotensin II type 1 receptor (AT1R)
  • Pathways : Apoptosis, GPCR/G Protein signaling

This compound functions as an AT1R antagonist , inhibiting the effects of angiotensin II, a peptide that causes vasoconstriction and increases blood pressure. By blocking AT1R, this compound promotes vasodilation, thereby lowering blood pressure and improving blood flow to vital organs.

In Vitro Studies

  • Th22 Cell Response :
    • Chemotaxis Reduction : this compound at a concentration of 20 μM for 3 hours significantly reduces Th22 cell chemotaxis.
    • Differentiation Inhibition : It suppresses Th22 cell differentiation in a dose-dependent manner (0 μM, 20 μM, 40 μM, and 60 μM).
    • Proinflammatory Response : At 20 μM, it inhibits the proinflammatory response associated with Th22 cells in renal tubular epithelial cells (TECs) .
  • Cellular Mechanisms :
    • Research indicates that this compound may enhance PPAR-γ transcriptional activity while reducing IL-6 production in mature adipocytes through inhibition of NF-κB signaling pathways .

In Vivo Studies

  • Animal Models :
    • In Ang II-infused mice, oral administration of this compound (50 mg/kg/day) results in reduced Th22 lymphocytosis and serum IL-22 levels. This suggests a systemic anti-inflammatory effect alongside its antihypertensive properties .
    • The compound also exhibits significant renoprotective effects, highlighting its potential in managing diabetic kidney disease .

Metabolomics Study

A study examining the sublethal effects of diazepam and Irbesartan on glass eels indicated that exposure to these compounds led to significant alterations in the polar metabolome. This suggests that this compound may interact with various metabolic pathways beyond its primary pharmacological targets .

Combined Drug Effects

Research investigating the combined effects of Irbesartan and carvedilol post-myocardial infarction showed modulation in the expression of tissue factor and tissue factor pathway inhibitor. This points to its potential role in cardiovascular protection when used alongside other medications .

Summary Table of Biological Activities

Activity TypeDescriptionConcentration
Th22 Cell ChemotaxisReduces chemotaxis significantly20 μM
Th22 DifferentiationSuppresses differentiation in a dose-dependent manner0-60 μM
Proinflammatory ResponseInhibits IL-6 production in renal TECs20 μM
Renoprotective EffectsReduces Th22 lymphocytosis and serum IL-22 levels in Ang II-infused mice50 mg/kg/day

Q & A

Q. What are the key considerations for synthesizing and characterizing Irbesartan-d7 to ensure isotopic purity?

Answer: Synthesis of this compound requires precise deuteration at specified positions, typically achieved via catalytic exchange or custom organic synthesis. Characterization should involve nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic incorporation and purity. Reproducibility demands strict control of reaction conditions (temperature, solvent, catalyst ratios) and validation against non-deuterated analogs .

Q. How does this compound differ pharmacologically from non-deuterated Irbesartan in preclinical studies?

Answer: Deuterated compounds like this compound may exhibit altered pharmacokinetic (PK) profiles due to the kinetic isotope effect (KIE), which slows metabolic cleavage. Comparative studies should measure bioavailability, half-life, and metabolite formation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Control experiments must standardize dosing, animal models, and sampling intervals to isolate isotope-specific effects .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Answer: LC-MS/MS with stable isotope-labeled internal standards (e.g., Irbesartan-13^{13}C6_6) ensures accuracy. Method validation should follow ICH guidelines, assessing linearity, sensitivity (LOQ/LOD), matrix effects, and recovery rates. For tissue distribution studies, homogenization protocols and extraction solvents must be optimized to minimize deuterium loss .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Answer: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Use HPLC-UV or LC-MS to monitor deuterium retention and degradation products. Accelerated stability testing (40°C/75% RH) over 1–3 months provides data for shelf-life extrapolation. Document batch-to-batch variability to identify synthesis-related instability .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s reported metabolic pathways?

Answer: Discrepancies may arise from interspecies differences (e.g., human vs. rodent CYP450 isoforms) or analytical sensitivity. Employ cross-species microsomal assays with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) and parallel HRMS metabolite profiling. Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and validate findings against existing literature .

Q. How can isotope effects in this compound influence its binding affinity to the angiotensin II type 1 receptor (AT1R)?

Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KdK_d, konk_{on}, koffk_{off}). Compare deuterated vs. non-deuterated Irbesartan under identical buffer conditions (pH, ionic strength). Molecular dynamics simulations can model deuterium’s impact on hydrogen bonding and conformational stability .

Q. What strategies mitigate batch variability in this compound synthesis for large-scale in vivo studies?

Answer: Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) like catalyst loading and deuteration time. Use orthogonal analytical methods (e.g., FT-IR, X-ray diffraction) for batch consistency. Establish acceptance criteria for isotopic purity (e.g., ≥98% deuterium incorporation) and exclude outliers via statistical process control (SPC) .

Q. How do researchers differentiate between deuterium-related artifacts and true pharmacological effects in this compound studies?

Answer: Include deuterated and non-deuterated controls in all assays. For PK/PD studies, use crossover designs to minimize inter-subject variability. Validate findings with independent techniques (e.g., radiolabeled tracers or CRISPR-edited enzyme variants). Transparent reporting of raw data and negative results is critical to avoid confirmation bias .

Q. What computational approaches predict the metabolic fate of this compound in human hepatocytes?

Answer: Combine in silico tools like MetaSite or Schrödinger’s ADMET Predictor with experimental cytochrome P450 phenotyping. Machine learning models trained on deuterated drug datasets can identify metabolic "hotspots." Validate predictions using primary hepatocyte incubations and high-resolution mass spectrometry .

Q. How should researchers address ethical and reproducibility challenges in this compound clinical translation?

Answer: Preclinical-to-clinical bridging studies must adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use open-access repositories for raw LC-MS/MS datasets and synthesis protocols. Ethical review boards should evaluate deuterium’s long-term safety, particularly in vulnerable populations (e.g., renal impairment) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.